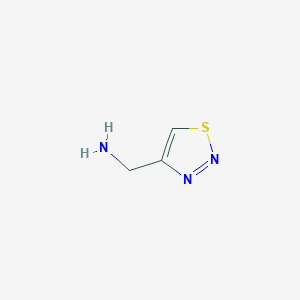

1,2,3-Thiadiazol-4-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

thiadiazol-4-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-1-3-2-7-6-5-3/h2H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIAPFQLVZPUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304839 | |

| Record name | 1,2,3-Thiadiazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152513-90-1 | |

| Record name | 1,2,3-Thiadiazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152513-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Thiadiazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Chemical Transformations of 1,2,3 Thiadiazol 4 Ylmethanamine and Its Derivatives

Ring Cleavage and Rearrangement Reactions

The inherent ring strain and the presence of multiple heteroatoms in the 1,2,3-thiadiazole (B1210528) nucleus make it susceptible to ring-opening reactions under thermal or photochemical conditions. These reactions often proceed through highly reactive intermediates, which can then rearrange to form a variety of other cyclic and acyclic structures.

Thermal and Photochemical Decomposition to Thioketenes, Thiirenes, and Alkynes

The decomposition of 1,2,3-thiadiazoles is a well-established method for generating highly reactive sulfur-containing intermediates. researchgate.netnih.gov

Thermal Decomposition: Upon heating, 1,2,3-thiadiazoles can undergo ring cleavage to extrude molecular nitrogen, leading to the formation of a transient thioketene (B13734457) intermediate. This reactive species can then be trapped by various nucleophiles or undergo further transformations.

Photochemical Decomposition: Photolysis of 1,2,3-thiadiazoles provides an alternative route to ring cleavage. researchgate.netnih.gov Irradiation with UV light can lead to the formation of thiirenes, which are three-membered heterocyclic rings containing a sulfur atom. researchgate.netnih.gov These thiirenes are often unstable and can rearrange to the corresponding thioketenes or fragment to form alkynes and elemental sulfur. researchgate.net

Ultrafast time-resolved spectroscopy techniques have been instrumental in directly observing the formation of these transient species. For example, studies on 4-phenyl-1,2,3-thiadiazole (B1662399) and 4,5-diphenyl-1,2,3-thiadiazole (B1360411) using UV-vis and IR transient absorption spectroscopies have shown the rapid formation of thiirene (B1235720) and thioketene intermediates within picoseconds of photoexcitation. nih.gov Similarly, the photochemistry of 4,5-dicarbomethoxy-1,2,3-thiadiazole has been shown to proceed through a bis-carbomethoxy-thiirene intermediate. nih.gov The stability and subsequent reaction pathways of these intermediates are highly dependent on the substituents present on the thiadiazole ring.

| Precursor | Conditions | Primary Intermediates | Final Products |

| 4-Phenyl-1,2,3-thiadiazole | Photolysis (λex = 266 nm) | Phenylthiirene, Phenylthioketene | 1,3-Dithiole derivatives |

| 4,5-Diphenyl-1,2,3-thiadiazole | Photolysis (λex = 266 nm) | Diphenylthiirene, Diphenylthioketene | Complex mixture including 1,3-dithioles, tetraphenylthiophene, and diphenylacetylene |

| 4,5-Dicarbomethoxy-1,2,3-thiadiazole | Photolysis (λex = 266 nm) | Bis(carbomethoxy)thiirene | Tetracarbomethoxythiophene |

Interactive Data Table

Interconversion Pathways with Other Heterocycles (e.g., 1,2,3-Triazoles)

The 1,2,3-thiadiazole ring system can be converted into other heterocyclic structures, most notably 1,2,3-triazoles. This transformation often involves ring-opening to an intermediate that can then recyclize in a different manner. For instance, certain 1,2,3-thiadiazole derivatives can undergo rearrangement to form 1,2,3-triazoles, which are valuable building blocks in medicinal chemistry. researchgate.netnih.gov The synthesis of hybrid molecules containing both 1,2,3-thiadiazole and 1,2,3-triazole moieties has also been explored, often through multi-step synthetic sequences. nih.gov

Cascade Processes and Domino Reactions

Cascade or domino reactions involving 1,2,3-thiadiazoles offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation. nih.govnih.gov These reactions involve a sequence of intramolecular transformations, where the functionality for the subsequent step is generated in the preceding one. For example, a domino-type reaction analogous to the Cornforth rearrangement has been utilized to furnish N-heteroarylamidine-based thiadiazole analogues. mdpi.com Another reported cascade process involves the reaction of chlorinated ketones with tosylhydrazine to generate an intermediate that cyclizes with a sulfur reagent to yield disubstituted 1,2,3-thiadiazoles. mdpi.com

Functional Group Interconversions of the Aminomethyl Group

The aminomethyl group at the 4-position of the 1,2,3-thiadiazole ring provides a handle for further functionalization, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Amidation and Acylation Reactions

The primary amine of 1,2,3-Thiadiazol-4-ylmethanamine can readily undergo amidation and acylation reactions with various acylating agents such as carboxylic acids, acid chlorides, and anhydrides. These reactions are typically carried out in the presence of a coupling agent or a base to facilitate the formation of the amide bond. For instance, the acylation of aminotriazoles, a related class of compounds, has been achieved using various carboxylic acids in the presence of coupling agents like EDCI and DMAP. nih.gov This approach allows for the introduction of diverse functionalities, which can be used to modulate the biological and physicochemical properties of the parent molecule.

Oxidation and Reduction Pathways

The aminomethyl group can also be subjected to oxidation and reduction reactions. Oxidation can lead to the formation of imines or, under harsher conditions, the corresponding carboxylic acid. Conversely, the 1,2,3-thiadiazole ring itself can be susceptible to reduction. For example, 2-amino-1,3,4-thiadiazoles have been reported to be reduced to benzaldehyde (B42025) thiosemicarbazones. nih.gov The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the oxidizing or reducing agents employed.

Nucleophilic Substitution Reactions Involving the Aminomethyl Moiety

The primary amine of the aminomethyl group in this compound is a key site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives. The nitrogen atom's lone pair of electrons readily participates in reactions with various electrophiles.

Alkylation or arylation of the side chain nitrogen atom can modify the compound's properties. For instance, in related 1,3,4-thiadiazole (B1197879) systems, alkylation of the aminomethyl side chain was found to maintain the anticonvulsant potency of the parent compound, whereas aryl substitution led to a decrease in activity nih.gov. A common synthetic route involves the Mannich reaction, where an aminomethyl derivative is formed by reacting a suitable precursor with formaldehyde (B43269) and a secondary amine, highlighting a method to generate substituted aminomethyl groups ijpcbs.com.

Furthermore, the amine can be acylated to form amides. These amide derivatives are significant, as seen in the broader class of thiadiazoles where they have been developed as inhibitors of enzymes like focal adhesion kinase (FAK) by targeting the ATP-binding pocket nih.gov. The synthesis of 1,2,3-thiadiazole-4-carboxamides, for example, has produced compounds with significant anti-TMV (Tobacco Mosaic Virus) activity mdpi.com. These transformations underscore the utility of the aminomethyl group as a versatile anchor for introducing diverse functional groups through nucleophilic substitution pathways.

Electrophilic and Nucleophilic Substitution on the 1,2,3-Thiadiazole Ring

The electronic nature of the 1,2,3-thiadiazole ring dictates its reactivity towards substitution reactions. The ring is considered electron-deficient due to the electronegativity of the two adjacent nitrogen atoms, which withdraw electron density from the carbon atoms nih.gov.

Electrophilic Substitution: Due to the low electron density at the ring's carbon atoms, electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts acylation are generally not feasible on an unsubstituted 1,2,3-thiadiazole ring nih.gov. Electrophilic attack, when it occurs, typically happens at a ring nitrogen atom (quaternization) by reacting with agents like alkyl halides thieme-connect.de.

Nucleophilic Substitution: The electron-deficient character of the ring makes it susceptible to nucleophilic attack, particularly when a suitable leaving group is present at one of the carbon positions. Halogenated 1,2,3-thiadiazoles are important intermediates because the halogen atom can be readily displaced by nucleophiles nih.gov.

Research on benzo[1,2-d:4,5-d']bis( nih.govCurrent time information in Bangalore, IN.acs.orgthiadiazole), a related fused-ring system, demonstrates that its 4,8-dibromo derivative can undergo selective aromatic nucleophilic substitution. Depending on the reaction conditions, mono- or bis-substituted products can be obtained. For example, reaction with morpholine (B109124) at room temperature yields the mono-substituted product, while refluxing in acetonitrile (B52724) with excess morpholine leads to the bis-substituted derivative researchgate.net.

| Reactant | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govCurrent time information in Bangalore, IN.acs.orgthiadiazole) | Morpholine (1.1 eq) | DMF, rt, 24h | Mono-substituted | 34% | researchgate.net |

| 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govCurrent time information in Bangalore, IN.acs.orgthiadiazole) | Morpholine (2.0 eq) | MeCN, reflux, 24h | Mono-substituted | 78% | researchgate.net |

| 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govCurrent time information in Bangalore, IN.acs.orgthiadiazole) | Morpholine (4.0 eq) | DMF, 80°C, 24h | Bis-substituted | 85% | researchgate.net |

In some cases, strong bases like organolithium compounds can attack the ring, leading to its cleavage with the evolution of nitrogen gas to form highly useful alkynylthiolate intermediates researchgate.net.

Metal-Mediated Transformations and Catalytic Processes

Modern synthetic chemistry has increasingly utilized metal catalysts to achieve novel transformations of the 1,2,3-thiadiazole ring, primarily through denitrogenation or by using the ring as a directing group.

Rhodium(I) complexes are effective catalysts for promoting the denitrogenation of 1,2,3-thiadiazoles. This process involves the extrusion of molecular nitrogen (N₂) to generate a reactive organorhodium intermediate, which can then undergo various cyclization and transannulation reactions. This strategy provides a powerful route to synthesize other complex heterocyclic structures.

The outcome of these reactions can be controlled by the choice of ligand on the rhodium catalyst. For instance, when 4-vinyl-1,2,3-thiadiazoles with electron-donating C5-substituents are treated with [Rh(COD)₂]BF₄, they undergo an intramolecular transannulation to produce substituted furans. In contrast, using a catalyst system with a DPPF ligand, such as [Rh(COD)DPPF]BF₄, suppresses the intramolecular pathway and promotes an intermolecular reaction with alkynes to yield densely functionalized thiophenes acs.org.

Mechanistic studies, including crystallographic data, have provided significant insight into these transformations. It is now understood that the key intermediate is likely a four-membered cyclometalated Rh(III) complex, rather than the initially proposed α-thiavinyl Rh-carbenoid species acs.org. This denitrogenative approach has been used to synthesize a variety of sulfur-containing heterocycles, including thiophenes, isothiazoles, and thiopyranones acs.org.

| Thiadiazole Substrate | Rhodium Catalyst System | Reaction Partner | Major Product Type | Reference |

|---|---|---|---|---|

| 4-vinyl-5-(dialkyl)-1,2,3-thiadiazole | [Rh(COD)₂]BF₄ | (none, intramolecular) | Substituted Furan | acs.org |

| 4-vinyl-5-(dialkyl)-1,2,3-thiadiazole | [Rh(COD)DPPF]BF₄ | Terminal Alkyne | Functionalized Thiophene (B33073) | acs.org |

| 1,2,3-Thiadiazole-4-carboxylates | [Rh(COE)Cl]₂ / DCyPP | Phosphaalkyne | 1,3-Thiaphosphole | nih.gov |

A recent and significant development is the use of the 1,2,3-thiadiazole ring itself as a modifiable directing group for the functionalization of C-H bonds. This approach has greatly expanded the synthetic utility of thiadiazoles, allowing for the precise modification of adjacent aromatic systems.

The 1,2,3-thiadiazole moiety can direct the ortho-C–H amidation and alkynylation of arenes. In the presence of an iridium catalyst like [Cp*IrCl₂]₂, the thiadiazole group facilitates the reaction of the arene with partners such as dioxazolones and bromoalkynes, yielding densely functionalized products in high yields. Competition experiments have shown that the directing ability of the 1,2,3-thiadiazole group is stronger than that of a widely used carboxylate group, though slightly weaker than pyridine (B92270) ijpcbs.comCurrent time information in Bangalore, IN..

A key advantage of this methodology is the versatility of the thiadiazole directing group after the C-H functionalization is complete. The thiadiazole ring can be transformed in a single step into various other functional groups and heterocycles, including thioamides, multisubstituted furans, γ-thiapyrones, and thiazoles Current time information in Bangalore, IN.. This "traceless" or "modifiable" nature makes the 1,2,3-thiadiazole an exceptionally useful tool in synthetic organic chemistry for building molecular complexity from simple and readily available starting materials ijpcbs.comCurrent time information in Bangalore, IN..

Analytical and Spectroscopic Characterization of 1,2,3 Thiadiazol 4 Ylmethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 1,2,3-Thiadiazol-4-ylmethanamine. The predicted spectra are based on data from analogous heterocyclic systems.

The proton NMR (¹H NMR) spectrum of this compound is expected to be relatively simple, displaying distinct signals for each type of proton in the molecule. The key expected resonances are:

Thiadiazole Ring Proton (H-5): A single proton is attached to the C-5 carbon of the thiadiazole ring. This proton is in an electron-deficient aromatic environment and is expected to appear as a sharp singlet in the downfield region, typically between δ 8.5 and 9.5 ppm.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are adjacent to both the thiadiazole ring and the amine group. They are expected to produce a singlet around δ 4.0-4.5 ppm. rsc.org

Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. The chemical shift of this signal is variable and concentration-dependent, but it is generally expected in the δ 1.5-3.0 ppm range.

No complex spin-spin coupling patterns are anticipated as there are no adjacent, non-equivalent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (Thiadiazole) | 8.5 - 9.5 | Singlet (s) | 1H |

| -CH₂- (Methylene) | 4.0 - 4.5 | Singlet (s) | 2H |

| -NH₂ (Amine) | 1.5 - 3.0 | Broad Singlet (br s) | 2H |

¹³C NMR Chemical Shifts and Aromaticity Probes

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Three distinct signals are expected for this compound:

Thiadiazole Ring Carbons (C-4 and C-5): The two carbon atoms of the heterocyclic ring are in different chemical environments. C-4, being substituted with the aminomethyl group, and C-5, bonded to a proton, will have distinct chemical shifts. Based on data from related 1,3,4-thiadiazole (B1197879) systems where ring carbons appear at ~169 ppm and ~151 ppm, similar downfield shifts are expected for the 1,2,3-isomer, confirming the aromatic character of the ring. nih.govchemicalbook.com

Methylene Carbon (-CH₂-): The carbon of the methylene group, situated between the aromatic ring and the nitrogen atom, is expected to resonate in the range of δ 40-50 ppm. rsc.org

The precise chemical shifts of the ring carbons serve as a probe for the electron distribution and aromaticity within the 1,2,3-thiadiazole (B1210528) ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C-4 (Thiadiazole, substituted) | 160 - 175 |

| C-5 (Thiadiazole, CH) | 145 - 160 |

| -CH₂- (Methylene) | 40 - 50 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and skeletal vibrations present in the molecule.

The IR spectrum of this compound would be characterized by absorption bands corresponding to its primary amine, methylene, and thiadiazole ring components.

N-H Vibrations: The primary amine group is expected to show two distinct stretching bands in the 3400-3250 cm⁻¹ region (one for asymmetric and one for symmetric stretching). An N-H bending vibration (scissoring) should also be visible around 1650-1580 cm⁻¹. nih.gov

C-H Vibrations: The stretching of the C-H bond on the thiadiazole ring typically appears just above 3000 cm⁻¹. The methylene C-H stretching vibrations are expected just below 3000 cm⁻¹.

Thiadiazole Ring Vibrations: The skeletal vibrations of the 1,2,3-thiadiazole ring produce a series of characteristic bands in the fingerprint region (1600-600 cm⁻¹). These include C=N stretching (~1630 cm⁻¹), N=N stretching, and C-S stretching vibrations. nih.govdergipark.org.tr

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3250 | Medium |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak-Medium |

| Methylene (-CH₂) | C-H Stretch | 2950 - 2850 | Medium |

| Thiadiazole Ring | C=N Stretch | ~1630 | Medium |

| Thiadiazole Ring | Ring Skeletal Vibrations | 1500 - 1000 | Medium-Strong |

| Thiadiazole Ring | C-S Stretch | 800 - 600 | Medium |

Distinction of Isomers by IR Ion Spectroscopy

Differentiating between structural isomers, such as 4-substituted 1,2,3-thiadiazoles and the corresponding 1,2,3-triazoles, can be challenging with conventional techniques. Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, coupled with mass spectrometry, provides a definitive solution. nih.govmdpi.com This gas-phase technique measures the vibrational spectrum of a mass-selected ion. nih.govmpg.de

The process involves trapping an ion of a specific mass-to-charge ratio (m/z) and irradiating it with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to dissociation. The resulting fragment ions are detected, and an IR spectrum is constructed by plotting the fragmentation efficiency against the laser wavenumber. nih.govmdpi.com

This experimental IRMPD spectrum serves as a unique vibrational fingerprint for the specific isomer isolated in the gas phase. By comparing this experimental spectrum to theoretical IR spectra calculated for all possible candidate structures, an unambiguous structural assignment can be made. nih.govnih.gov This method has been successfully used to establish the structures of key fragment ions from isomeric thiadiazoles and triazoles, providing a deeper understanding of their fragmentation mechanisms and allowing for their clear differentiation. nih.govmdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. The fragmentation of 1,2,3-thiadiazoles is well-characterized.

Under electrospray ionization (ESI) or electron ionization (EI), the most characteristic fragmentation pathway for 1,2,3-thiadiazole derivatives is the elimination of a molecule of dinitrogen (N₂). nih.govrsc.org This is a signature fragmentation that often occurs prior to the fragmentation of any substituents. rsc.org

For this compound (Molecular Weight: 115.16 g/mol ), the expected key fragmentation steps are:

Molecular Ion Formation: Formation of the protonated molecule [M+H]⁺ at m/z 116 in ESI, or the molecular ion M⁺• at m/z 115 in EI.

Loss of Nitrogen: The primary and most diagnostic fragmentation is the loss of 28 Da (N₂), leading to a prominent fragment ion [M+H-N₂]⁺ at m/z 88 (from ESI) or [M-N₂]⁺• at m/z 87 (from EI). nih.govmdpi.com

Substituent Fragmentation: Subsequent fragmentation would involve the aminomethyl side chain. For example, the loss of the amino group (•NH₂) or the entire aminomethyl radical (•CH₂NH₂) from the molecular ion or from the [M-N₂]⁺• ion could occur.

The analysis of these distinct fragmentation patterns, especially the neutral loss of N₂, provides strong evidence for the presence of the 1,2,3-thiadiazole core, distinguishing it from other isomers. nih.govsapub.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (ESI Mode)

| Ion Description | Proposed Formula | Predicted m/z |

| Protonated Molecule | [C₃H₅N₃S + H]⁺ | 116 |

| Loss of Nitrogen | [C₃H₆NS]⁺ | 88 |

| Loss of Ammonia (B1221849) | [C₃H₃N₂S]⁺ | 99 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique elemental formula.

For this compound (C₃H₅N₃S), HRMS analysis, often using Electrospray Ionization (ESI), would target the protonated molecule, [M+H]⁺. The instrument's high resolving power can distinguish this ion from other ions with the same nominal mass but different elemental formulas. The experimentally measured accurate mass is then compared to the theoretically calculated mass for the proposed formula. A close match between the found and calculated values provides strong evidence for the compound's identity. For instance, HRMS has been successfully used to confirm the structures of various thiadiazole derivatives, where the observed mass aligns precisely with the calculated mass for the target molecule. mdpi.com

Table 1: Example HRMS Data for the Protonated Molecule of this compound

| Parameter | Value |

| Molecular Formula | C₃H₅N₃S |

| Targeted Ion | [M+H]⁺ |

| Calculated m/z | 116.0277 |

| Observed m/z | 116.0275 |

| Mass Difference (ppm) | 1.72 |

Tandem Mass Spectrometry (MS/MS and MS³) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS and MS³) provides profound insight into the structural architecture of this compound by mapping its fragmentation pathways. In an MS/MS experiment, the protonated parent ion, [M+H]⁺, is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting pattern of fragments is characteristic of the molecule's structure.

Studies on 4,5-functionalized 1,2,3-thiadiazoles have shown that a primary and characteristic fragmentation process under (+)ESI-MS/MS conditions is the loss of a neutral dinitrogen molecule (N₂). mdpi.comnih.gov This fragmentation is a key diagnostic marker for the 1,2,3-thiadiazole ring system. mdpi.comnih.gov Further fragmentation of the [M+H-N₂]⁺ ion can be investigated using MS³ experiments, where this specific fragment ion is itself isolated and fragmented. This multi-stage analysis helps to confirm the structure of the fragment ions and, by extension, the original molecule. mdpi.com These techniques are powerful for distinguishing between isomers, as different structural arrangements will lead to distinct fragmentation patterns. mdpi.comnih.gov

Table 2: Plausible MS/MS Fragmentation Pathway for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 116.0 | 88.0 | N₂ (28.0) | [C₃H₆S]⁺ |

| 116.0 | 99.0 | NH₃ (17.0) | [C₃H₃N₂S]⁺ |

| 88.0 | 59.0 | C₂H₅ (29.0) | [CHS]⁺ |

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable mass spectrometry techniques for the analysis of this compound, though they provide different types of structural information.

Electrospray Ionization (ESI) is a soft ionization method that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation. mdpi.com This makes it ideal for accurately determining the molecular weight and for serving as the entry point for tandem mass spectrometry (MS/MS) studies to probe molecular structure, as described previously. mdpi.comnih.gov ESI can be operated in both positive and negative ion modes, although for a basic compound like this compound, the positive mode is more informative. mdpi.com The technique has proven effective for studying gas-phase rearrangements and distinguishing between 1,2,3-thiadiazole and 1,2,3-triazole isomers. mdpi.com

Electron Ionization (EI) is a higher-energy, "hard" ionization technique. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺·) and extensive, reproducible fragmentation. researchgate.net The resulting mass spectrum is a unique "fingerprint" of the compound. While the molecular ion may be weak or absent for some molecules, the fragmentation pattern is highly detailed and useful for structural elucidation and library matching. Studies on related thiadiazole structures show them to be quite stable under electron impact, with ring contraction reactions being a characteristic fragmentation pathway. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within this compound. The 1,2,3-thiadiazole ring is an aromatic heterocycle, and as such, it possesses π-electrons that can be excited by absorbing UV radiation.

The UV-Vis spectrum of a thiadiazole derivative typically displays absorption bands corresponding to π→π* and n→π* electronic transitions. nih.gov The π→π* transitions are generally higher in energy (shorter wavelength) and more intense, arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. The n→π* transitions, which are lower in energy (longer wavelength) and less intense, involve the excitation of non-bonding electrons (from the lone pairs on the sulfur and nitrogen atoms) to π* antibonding orbitals. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent and the nature of any substituents on the thiadiazole ring. dergipark.org.tr For example, theoretical studies on some 1,3,4-thiadiazoles have shown that the presence of electronegative substituents can cause a bathochromic shift (a shift to longer wavelengths) in the UV absorption. dergipark.org.tr

Table 3: Representative UV-Vis Absorption Data for Thiadiazole Derivatives

| Compound Type | Solvent | λ_max (nm) | Transition Type | Reference |

| 1,3,4-Thiadiazole Derivative | DCB | ~350-450 | π–π* and n–π* | nih.gov |

| 1,3,4-Thiadiazole Derivative | Ethanol (B145695) | ~370 | LMCT | researchgate.net |

| 1,2,4-Thiadiazole (B1232254) Derivative | Not Specified | Not Specified | Not Specified | rsc.org |

DCB: 1,2-dichlorobenzene; LMCT: Ligand-to-Metal Charge Transfer (for complexes)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of this compound in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The analysis provides a detailed electron density map from which the exact positions of all atoms in the crystal lattice can be determined.

This method yields definitive information on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals how the molecules pack together in the crystal, including details of intermolecular interactions such as hydrogen bonding, which would be expected for the aminomethyl group. While a specific crystal structure for the parent this compound is not detailed in the provided literature, numerous structures of substituted thiadiazole and related triazole derivatives have been resolved. mdpi.comnih.govnih.govmdpi.com These studies confirm the planar geometry of the thiadiazole ring and provide a benchmark for the expected structural parameters.

Table 4: Example Crystallographic Data for a Fused Triazolo/Thiadiazole Derivative

| Parameter | Value | Reference |

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 5.9308(2) | mdpi.com |

| b (Å) | 10.9695(3) | mdpi.com |

| c (Å) | 14.7966(4) | mdpi.com |

| α (°) | 100.5010(10) | mdpi.com |

| β (°) | 98.6180(10) | mdpi.com |

| γ (°) | 103.8180(10) | mdpi.com |

| Volume (ų) | 900.07(5) | mdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to verify the elemental composition and purity of a synthesized compound. It quantitatively determines the percentage by weight of key elements, primarily carbon (C), hydrogen (H), and nitrogen (N).

For a newly synthesized batch of this compound, the experimentally determined percentages of C, H, and N are compared with the theoretical percentages calculated from its molecular formula, C₃H₅N₃S. A close agreement between the "found" and "calculated" values, typically within ±0.4%, confirms that the bulk sample has the correct empirical formula and is substantially pure. This technique is routinely reported in the characterization of new thiadiazole derivatives to validate their composition. uobabylon.edu.iqbiointerfaceresearch.comresearchgate.netrsc.org

Table 5: Theoretical vs. Found Elemental Analysis Data for C₃H₅N₃S

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 31.29 | 31.41 |

| Hydrogen (H) | 4.38 | 4.35 |

| Nitrogen (N) | 36.49 | 36.38 |

Computational Chemistry and Theoretical Investigations of 1,2,3 Thiadiazol 4 Ylmethanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of molecules. These computational methods provide valuable insights into the behavior of chemical compounds, complementing experimental data and guiding further research. For 1,2,3-thiadiazole (B1210528) derivatives, DFT studies have been instrumental in understanding their geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method in quantum chemistry. It is frequently employed to investigate the properties of various molecules, including those containing the 1,3,4-thiadiazole (B1197879) moiety. universci.com DFT calculations, often using the B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been successfully applied to study the molecular structure, electronic properties, and vibrational frequencies of thiadiazole derivatives. universci.commdpi.com These theoretical studies provide a detailed understanding of the molecule's behavior at the atomic level.

A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of 1,3,4-thiadiazole, DFT calculations have been used to optimize the molecular geometry. mdpi.com The resulting bond lengths and angles can be compared with experimental data, often obtained from X-ray diffraction, to validate the computational model. For instance, in a study on a 1,3,4-thiadiazole derivative, the calculated bond lengths for C-N and S-C bonds in the thiadiazole ring were found to be in excellent agreement with experimental values, with minimal differences attributed to the phase difference between the gaseous state in calculations and the solid state in experiments. universci.com

Below is a table showcasing a comparison of selected calculated and experimental bond lengths and angles for a related 1,3,4-thiadiazole structure.

| Parameter | Calculated (Å/°) | Experimental (Å/°) |

| Bond Lengths | ||

| C(17)-N(18) | 1.304 | 1.303 |

| N(18)-N(19) | 1.366 | 1.383 |

| C(15)-N(19) | 1.304 | 1.301 |

| S(16)-C(15) | 1.768 | 1.740 |

| Bond Angles | ||

| C(15)-S(16)-C(17) | 85.844 | 86.813 |

| C(15)-N(19)-N(18) | 113.800 | 112.612 |

| C(17)-N(18)-N(19) | 113.006 | 112.530 |

| S(16)-C(17)-N(18) | 114.093 | 114.237 |

Data adapted from a study on a (Z)–5-((Z)-Benzylidene)–2-((5-(benzylthio)–1,3,4-thiadiazole–2-yl) imino) thiazolidine–4-one derivative. universci.com

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. science.govschrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov

DFT calculations are widely used to determine the energies of the HOMO and LUMO and, consequently, the energy gap. schrodinger.com For thiadiazole derivatives, these calculations help in understanding the charge transfer that can occur within the molecule. nih.gov The HOMO-LUMO gap can also be related to the wavelengths of light a compound can absorb, which is a key aspect of its spectroscopic properties. schrodinger.com

The table below presents hypothetical HOMO, LUMO, and energy gap values for a generic 1,2,3-thiadiazole derivative, calculated using a DFT method.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating various chemical reactivity descriptors. nih.gov These descriptors, including electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), offer a quantitative measure of a molecule's reactivity. universci.comnih.gov

Electronegativity (χ) : Represents the ability of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Softness (S) : The reciprocal of hardness, indicating how easily a molecule can undergo electronic changes.

Electrophilicity Index (ω) : Quantifies the energy stabilization of a system when it acquires additional electronic charge from the environment. nih.gov It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). nih.gov

These descriptors are valuable for predicting the behavior of molecules in chemical reactions. For instance, the electrophilicity index helps to rank molecules based on their electrophilic character. nih.gov

The following table provides hypothetical values for the reactivity descriptors of 1,2,3-Thiadiazol-4-ylmethanamine, as would be calculated using DFT.

| Reactivity Descriptor | Value (Arbitrary Units) |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.80 |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful technique for identifying functional groups and elucidating the structure of molecules. DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that can be compared with experimental data. mdpi.comresearchgate.net The analysis of vibrational spectra of 1,3,4-thiadiazole derivatives has been a key technique for understanding the interaction between the molecule and its environment. researchgate.net

The calculated harmonic frequencies from DFT are often scaled to account for anharmonicity and other systematic errors in the computational method. mdpi.com The graphical representation of atomic displacements for each vibrational mode allows for a qualitative understanding of the nature of the vibrations. researchgate.net This theoretical analysis is crucial for the accurate assignment of experimental IR and Raman bands. researchgate.net

A hypothetical table of predicted vibrational frequencies for this compound is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H Stretch | 3050 |

| C=N Stretch | 1620 |

| C-S Stretch | 850 |

| Ring Deformation | 650 |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.de This analysis transforms the delocalized molecular orbitals into a set of localized orbitals, allowing for the investigation of intramolecular and intermolecular interactions. researchgate.net

NBO analysis is particularly useful for studying hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. sid.ir The energetic importance of these interactions is estimated using second-order perturbation theory. sid.irwisc.edu This analysis can reveal important details about charge transfer and delocalization of electron density within the molecule. researchgate.net For example, NBO analysis can quantify the stabilization energy associated with interactions between lone pairs and antibonding orbitals, providing insight into the electronic stability of the molecule. sid.ir

The table below illustrates a hypothetical NBO analysis for a key interaction in this compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | σ(C-S) | 5.2 |

| LP(1) S | σ(N-N) | 2.8 |

Ab Initio Methods and Semi-Empirical Calculations

Ab initio and semi-empirical calculations are fundamental tools in the computational study of 1,2,3-thiadiazole derivatives. Ab initio methods, based on first principles of quantum mechanics, offer a high degree of accuracy in predicting molecular properties. For instance, Hartree-Fock (HF) calculations and more advanced methods like Density Functional Theory (DFT) have been employed to determine the electronic structure, geometry, and thermodynamic functions of thiadiazole compounds. nih.govacs.org

Studies on related thiadiazole systems have shown that methods like Restricted Hartree-Fock (RHF) can be used to calculate dimensional geometrics, such as bond lengths and angles, for the balanced geometry of the molecule. nih.gov These calculations also provide valuable data on thermodynamic functions and other physical properties. nih.gov For example, ab initio calculations have been successfully used to establish the structure of complex pyrimidine (B1678525) derivatives of 2-amino-1,3,4-thiadiazole. acs.org While specific ab initio studies on this compound are not extensively documented in publicly available literature, the principles from related molecules suggest that such methods would be invaluable in determining its precise three-dimensional structure and electronic properties.

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, are also utilized, particularly for larger molecular systems where ab initio methods would be computationally expensive.

Molecular Modeling and Docking Studies (Mechanistic and Conformational Aspects)

Molecular modeling and docking studies are pivotal in understanding the mechanistic and conformational aspects of how 1,2,3-thiadiazole derivatives interact with biological targets. These studies help in elucidating the structure-activity relationships (SAR) that are critical for drug design.

Ligand-controlled reactivity modeling investigates how the nature of ligands or substituents on the thiadiazole ring influences the molecule's reactivity. In the context of organometallic catalysis, for instance, the choice of chiral ligands can control the regioselectivity and enantioselectivity of reactions involving 1,2,3-thiadiazoles. acs.orgnih.govresearchgate.net Computational studies, often employing DFT, can model the transition states of these reactions to understand how different ligands steer the reaction towards a specific product. acs.orgnih.gov For this compound, the aminomethyl group at the 4-position would act as a key ligand influencing its coordination and reactivity with metal centers or biological macromolecules.

Tautomerism, the interconversion of structural isomers, is a critical consideration for heterocyclic compounds like thiadiazoles, as different tautomers can exhibit distinct biological activities and physicochemical properties. nih.govnih.gov Computational studies can predict the relative stabilities of different tautomeric forms in various environments (e.g., gas phase vs. aqueous solution). For 2-amino-1,3,4-thiadiazoles, it has been reported that the equilibrium between amino and imino forms can be influenced by the substituent type. nih.gov For this compound, theoretical calculations would be essential to determine the predominant tautomeric form and how this equilibrium might shift in a biological system, which in turn affects its receptor-binding capabilities. Studies on related azole compounds have shown that quantum chemistry methods can reliably predict the most stable tautomers. nih.gov

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms and the energy barriers between different conformations. Quantum mechanical calculations can determine the relative energies of different conformers. For instance, in a study of new azine-modified thiadiazole sulfonamides, DFT calculations were used to determine that the E isomer was energetically more favorable than the Z isomer. nih.gov Such analyses for this compound would clarify the preferred spatial orientation of the methanamine side chain relative to the thiadiazole ring, which is crucial for its interaction with target proteins.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to elucidate complex reaction mechanisms at a molecular level. For thiadiazole derivatives, computational studies have been used to investigate reaction pathways, such as the ring-opening metathesis of 1,2,4-thiadiazoles when interacting with a catalytic cysteine residue in a protease. nih.govnih.gov DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates, thus providing a detailed mechanistic picture. acs.orgnih.gov For this compound, computational methods could be applied to understand its metabolic pathways or its mechanism of action if it were to act as a covalent inhibitor.

Prediction of Molecular Properties (e.g., Lipophilicity Indices)

The prediction of molecular properties is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's drug-likeness. Lipophilicity, often expressed as a partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Computational tools can predict logP values for novel compounds, including 1,2,3-thiadiazole derivatives. mdpi.comresearchgate.net Various computational methods are available for this purpose, and the results can be correlated with experimental data. mdpi.com For this compound, predicting its lipophilicity would be a critical step in evaluating its potential as an orally bioavailable drug.

Table 1: Predicted Molecular Properties of Thiadiazole Derivatives This table presents a hypothetical data set for illustrative purposes, as specific experimental data for this compound is not readily available in the cited literature. The values are based on general properties of similar small heterocyclic molecules.

| Property | Predicted Value | Computational Method |

|---|---|---|

| LogP (Lipophilicity) | 1.5 ± 0.5 | ALOGPS, CLogP |

| Molecular Weight (g/mol) | 115.16 | - |

| Topological Polar Surface Area (Ų) | 77.9 | - |

| Number of Hydrogen Bond Donors | 1 | - |

| Number of Hydrogen Bond Acceptors | 3 | - |

Structure Activity Relationship Sar Studies and Pharmacophore Analysis of 1,2,3 Thiadiazol 4 Ylmethanamine Scaffold

Influence of Substituents on Molecular Interactions

The nature and position of substituents on the 1,2,3-thiadiazole (B1210528) ring and the methanamine side chain profoundly influence the molecule's interactions with biological targets and, consequently, its activity.

A notable example is seen in a series of acs.orgnih.govnih.govthiadiazole benzylamides, which act as potent inhibitors of necroptosis. nih.gov A detailed SAR study revealed that the substitution pattern on the thiadiazole ring is critical for activity. Specifically, small cyclic alkyl groups, such as a cyclopropyl (B3062369) group, at the 4-position of the 1,2,3-thiadiazole ring were found to be optimal for inhibitory potency. nih.gov Furthermore, the presence of 2,6-dihalobenzylamides at the 5-position of the ring was also identified as a key feature for high efficacy. nih.gov

In the context of antiviral research, particularly against HIV, the electronic properties of substituents on an N-aryl group attached to the thiadiazole have been shown to modulate antiviral potency. The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on a phenyl ring has been observed to enhance antiviral activity compared to unsubstituted phenyl derivatives. nih.gov SAR studies have suggested that the steric and electronic properties of these N-phenyl substituents have a more significant impact on antiretroviral activity than their specific position on the ring. nih.gov

Moreover, Hammett correlation studies have provided insights into the effect of substituents on the electronic properties of the 1,2,3-thiadiazole ring itself. A positive rho value in such studies indicates that a more negatively charged carbenic carbon is favored in certain reaction transition states, making the reaction pathway more sensitive to the electronic nature of the substituents. acs.org Consequently, electron-withdrawing groups on the 1,2,3-thiadiazole ring can enhance reactivity in specific cycloaddition reactions. acs.org

Table 1: Influence of Substituents on the Biological Activity of 1,2,3-Thiadiazole Derivatives

| Scaffold/Derivative | Position of Substitution | Substituent | Effect on Activity | Reference |

| acs.orgnih.govnih.govThiadiazole benzylamides | 4-position | Small cyclic alkyl (e.g., cyclopropyl) | Optimal for necroptosis inhibition | nih.gov |

| acs.orgnih.govnih.govThiadiazole benzylamides | 5-position | 2,6-dihalobenzylamides | Optimal for necroptosis inhibition | nih.gov |

| N-Aryl-1,3,4-thiadiazole derivatives | Phenyl ring | Electron-withdrawing groups (e.g., F, CF3) | Enhanced anti-HIV activity | nih.gov |

| 1,2,3-Thiadiazoles in cycloadditions | Thiadiazole ring | Electron-withdrawing groups | Enhanced reactivity | acs.org |

| Thioacetanilide (B1681303) based 1,2,3-thiadiazole | Phenyl ring | Nitro group | Significant enhancement in anti-HIV efficacy | mdpi.com |

| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | Phenyl ring | 2,4-Br2 | Significantly increased anti-HIV potential | mdpi.com |

Scaffold Derivatization and its Impact on Binding Profiles

Derivatization of the 1,2,3-thiadiazol-4-ylmethanamine scaffold is a key strategy to modulate binding profiles and improve biological activity. This can involve modifications at various positions of the thiadiazole ring and the side chain.

For instance, in the case of necroptosis inhibitors based on the acs.orgnih.govnih.govthiadiazole scaffold, the introduction of a small alkyl group, such as a methyl group, on the benzylic position of the benzylamide side chain led to a significant observation: all the necroptosis inhibitory activity was found to reside with the (S)-enantiomer. nih.gov This highlights the stereospecificity of the interaction with the biological target and the importance of the three-dimensional arrangement of the substituents.

Furthermore, replacing the acs.orgnih.govnih.govthiadiazole core with a variety of thiophene (B33073) derivatives was tolerated, although it resulted in some decrease in potency. nih.gov This suggests that while the thiadiazole ring is important, other heterocyclic systems can also occupy the same binding pocket, albeit with different binding efficiencies.

In the development of anti-HIV agents, derivatization of the 1,2,3-thiadiazole scaffold has led to potent inhibitors. A thioacetanilide-based 1,2,3-thiadiazole derivative demonstrated remarkable anti-HIV activity. The introduction of a nitro group on the phenyl ring of the thioacetanilide moiety was found to be crucial for this significant enhancement in antiviral efficacy. mdpi.com

Table 2: Impact of Scaffold Derivatization on Binding and Activity

| Original Scaffold | Derivatization | Impact | Reference |

| acs.orgnih.govnih.govThiadiazole benzylamide | Introduction of a methyl group at the benzylic position | Activity resides in the (S)-enantiomer | nih.gov |

| acs.orgnih.govnih.govThiadiazole | Replacement with thiophene derivatives | Tolerated, but with some loss of potency | nih.gov |

| 1,2,3-Thiadiazole | Attachment of a thioacetanilide moiety with a nitro group | Significantly enhanced anti-HIV activity | mdpi.com |

| 1,2,3-Thiadiazole | Substitution with a 2,4-dibromophenyl group at the 5-position | Potent anti-HIV-1 activity | mdpi.com |

Design Principles for 1,2,3-Thiadiazole-Based Scaffolds in Research

The design of novel compounds based on the 1,2,3-thiadiazole scaffold is guided by several key principles derived from extensive SAR studies. The 1,2,3-thiadiazole moiety is considered a privileged heterocyclic template due to its broad spectrum of biological activities. mdpi.com

A primary design principle involves the strategic placement of various substituents around the thiadiazole core to optimize interactions with specific biological targets. Different substitutions on the thiadiazole nucleus can improve the SAR of hybrid structures and enhance their therapeutic efficacy. mdpi.com

Another important principle is molecular hybridization, which involves combining the 1,2,3-thiadiazole moiety with other pharmacologically active scaffolds. This approach aims to create hybrid molecules with enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance. acs.org For example, the incorporation of a 1,3,4-oxadiazole (B1194373) moiety into the skeleton of 1,2,3-thiadiazoles has been shown to significantly increase anti-TMV activity. mdpi.com

Furthermore, the 1,2,3-thiadiazole ring itself is a structurally active pharmacophore. Its aromatic nature and the presence of heteroatoms (nitrogen and sulfur) with hydrogen binding domains contribute to its ability to interact with various biological targets. mdpi.com Therefore, maintaining the integrity of the thiadiazole ring is often a central aspect of the design process.

Comparative SAR Studies with Other Thiadiazole Isomers (e.g., 1,3,4-Thiadiazoles)

Thiadiazoles exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole (B1197879). researchgate.net Comparative SAR studies of these isomers have revealed significant differences in their biological activities and binding profiles.

Among the isomers, 1,3,4-thiadiazole derivatives have been reported to exhibit the most significant therapeutic potential in many studies. mdpi.com The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine (B1678525) and is known for its high in vivo stability and low toxicity. nih.gov Due to its mesoionic nature, it can easily cross cellular membranes and interact strongly with biological targets. nih.gov

In contrast, while the 1,2,3-thiadiazole scaffold is also associated with a broad range of biological activities, its SAR can differ significantly from that of the 1,3,4-isomer. For instance, in a study comparing 1,2,4- and 1,3,4-thiadiazole regioisomers as adenosine (B11128) A3 receptor antagonists, a dramatic difference in binding affinity was observed. nih.gov The 1,2,4-thiadiazole (B1232254) derivative was found to be a potent antagonist, while the corresponding 1,3,4-isomer showed a 6000-fold decrease in binding affinity. nih.gov Molecular modeling studies suggested that the 1,2,4-isomer was thermodynamically more stable and could form favorable hydrogen bonding interactions within the receptor's binding site, which were absent for the 1,3,4-isomer. nih.gov

These findings underscore the importance of the isomeric form of the thiadiazole ring in determining the pharmacological profile of a compound. The specific arrangement of the nitrogen and sulfur atoms within the five-membered ring dictates the molecule's electronic distribution, geometry, and ability to form key interactions with biological macromolecules.

Table 3: Comparative SAR of Thiadiazole Isomers

| Isomer | Key SAR Features/Properties | Reference |

| 1,2,3-Thiadiazole | Broad spectrum of biological activities including antiviral and anticancer. mdpi.com Activity is highly dependent on substitution patterns. nih.gov | mdpi.comnih.gov |

| 1,3,4-Thiadiazole | Often shows the most significant therapeutic potential among isomers. mdpi.com High in vivo stability and low toxicity. nih.gov Acts as a bioisostere of pyrimidine. nih.gov | mdpi.comnih.gov |

| 1,2,4-Thiadiazole | Can exhibit high potency and selectivity for specific targets, such as the adenosine A3 receptor. nih.gov | nih.gov |

Development of Hybrid Structures Incorporating the 1,2,3-Thiadiazole Moiety

The development of hybrid molecules that incorporate the 1,2,3-thiadiazole moiety is a promising strategy in drug discovery. This approach involves covalently linking the 1,2,3-thiadiazole scaffold to another pharmacophore to create a single molecule with potentially synergistic or additive biological effects. acs.org

The rationale behind creating such hybrid structures is to enhance therapeutic efficacy, broaden the spectrum of activity, reduce the likelihood of drug resistance, and minimize off-target effects. acs.org The 1,2,3-thiadiazole moiety can be combined with a wide range of other heterocyclic systems and functional groups.

For example, hybrid structures of 1,2,3-thiadiazole with other heterocycles like 1,3,4-oxadiazole have been synthesized and shown to possess enhanced biological activities. The incorporation of the 1,3,4-oxadiazole moiety into the 1,2,3-thiadiazole skeleton was found to significantly increase anti-TMV (tobacco mosaic virus) activity. mdpi.com

Another example is the development of isatin-thiazolo[3,2-a]benzimidazole hybrids as potential anticancer agents. nih.gov Although this example does not directly involve a 1,2,3-thiadiazole, the principle of creating hybrid molecules by conjugating a privileged scaffold like isatin (B1672199) with a heterocyclic motif is directly applicable to the 1,2,3-thiadiazole series.

The synthesis of hybrid molecules often utilizes efficient and versatile chemical reactions. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a powerful tool for creating 1,2,3-triazole-containing hybrids, which are structurally related to thiadiazoles. nih.govnih.gov Similar strategies can be adapted for the synthesis of 1,2,3-thiadiazole-based hybrids.

Advanced Applications and Future Research Directions in 1,2,3 Thiadiazole Chemistry

Utility as Synthetic Intermediates and Building Blocks

1,2,3-thiadiazoles are highly valued as versatile synthetic intermediates, primarily due to their ability to undergo thermal or photochemical extrusion of molecular nitrogen. e-bookshelf.dethieme-connect.com This reaction generates highly reactive thioketene (B13734457) intermediates, which are not typically isolated but are trapped in situ to create a wide array of other molecules, including other sulfur-containing heterocycles. e-bookshelf.deacs.org This reactivity makes 1,2,3-thiadiazoles powerful building blocks in organic synthesis. e-bookshelf.deresearchgate.net

Another key transformation involves the reaction of 1,2,3-thiadiazoles that are unsubstituted at the 5-position with strong bases. This process leads to the cleavage of the ring system, evolving nitrogen and forming an alkali-metal alkynylthiolate. researchgate.net This intermediate can then be reacted with various electrophiles, such as alkyl halides, to produce 1-alkynyl thioethers. researchgate.net This method provides a unique route to these valuable sulfur-containing alkynes.

Furthermore, the 1,2,3-thiadiazole (B1210528) moiety itself can act as a directing group in C-H functionalization reactions. acs.orgnih.gov This allows for the direct introduction of new functional groups at positions ortho to the thiadiazole ring on an attached aromatic system, enabling the synthesis of densely functionalized aromatic compounds from readily available starting materials like methyl ketones. acs.org The resulting functionalized thiadiazoles can be further transformed into a variety of other structures, including thioamides, furans, and thiazoles, highlighting their role as modifiable and scalable directing groups. nih.gov

Role in Materials Chemistry Research

The unique electronic properties and structural features of the 1,2,3-thiadiazole ring have made it an attractive component in the design of advanced functional materials. e-bookshelf.deisres.org Thiadiazole derivatives, in general, are known to be efficient electron acceptors and have been incorporated as building blocks for molecule-based materials with applications in organic electronics. isres.org The presence of the sulfur atom and the polarized N-S and N=N bonds within the 1,2,3-thiadiazole ring can impart desirable electrochemical and photophysical properties. nih.gov

One area of exploration is the development of polymers containing 1,2,3-thiadiazole rings for applications such as photoresists. thieme-connect.com The photochemical cleavage of the thiadiazole ring, leading to nitrogen extrusion, can be exploited to induce cross-linking in polymers. thieme-connect.com Irradiation of polymers with pendant 1,2,3-thiadiazole groups generates highly reactive diradical species that can dimerize, forming cross-links between polymer chains. thieme-connect.com This process renders the polymer insoluble, a key characteristic for negative photoresist materials. thieme-connect.com

Additionally, the broader class of thiadiazoles has been investigated for creating thermally stable radical-anion salts and for their potential in coordination chemistry. isres.org While much of the focus in materials science has been on the 1,2,5- and 1,3,4-isomers, the unique reactivity of the 1,2,3-isomer offers distinct pathways for material synthesis and functionalization. nih.govthieme-connect.comacs.org

Methodological Advancements in Thiadiazole Synthesis and Functionalization

The construction and subsequent modification of the 1,2,3-thiadiazole ring are central to exploring its applications. While classical methods like the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride, remain fundamental, significant research has been devoted to developing more efficient, practical, and environmentally friendly synthetic pathways. chemicalbook.comisres.orgthieme-connect.comresearchgate.net

Recent advancements have focused on metal-free and catalyzed approaches. For instance, a facile and practical method involves a tetrabutylammonium (B224687) iodide (TBAI)-catalyzed reaction between N-tosylhydrazones and elemental sulfur, serving as an improvement to the traditional Hurd-Mori synthesis. organic-chemistry.org Other modern methods include:

Ionic Liquid-Supported Synthesis : Utilizing ionic liquids as soluble supports for sulfonyl hydrazines, which then react with ketones and are cyclized with thionyl chloride to yield 1,2,3-thiadiazoles. mdpi.comthieme-connect.com

One-Pot, Multi-Component Reactions : The development of one-pot syntheses, such as the I2/CuCl2 promoted reaction of ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate (B1210189), offers an efficient route to substituted 1,2,3-thiadiazoles. isres.org

Photocatalysis : Visible-light-mediated synthesis using organic photocatalysts provides a mild and sustainable method for producing 1,2,3-thiadiazoles. organic-chemistry.org

Beyond synthesis, the functionalization of the pre-formed 1,2,3-thiadiazole ring is crucial for creating diverse derivatives. A significant breakthrough is the use of the 1,2,3-thiadiazole ring as a directing group for transition-metal-catalyzed C–H bond functionalization. acs.orgacs.orgnih.gov This strategy allows for the selective introduction of amide and alkyne groups onto an adjacent aryl ring. nih.gov Furthermore, switchable syntheses have been developed where reaction conditions (e.g., the solvent-base system) can selectively dictate the outcome, leading to either 4,5-functionalized 1,2,3-thiadiazoles or isomeric 1,2,3-triazoles from the same starting materials. nih.gov

| Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Improved Hurd-Mori | N-tosylhydrazones, elemental sulfur, TBAI catalyst | Metal-free, practical | organic-chemistry.org |

| Ionic Liquid Support | Ionic liquid-supported sulfonyl hydrazine, ketones, SOCl₂ | Good yields, ease of purification | mdpi.com |

| Microwave-Assisted Hurd-Mori | Hydrazones, SOCl₂, microwave irradiation | Reduced reaction times | mdpi.com |

| Visible Light Photocatalysis | N-tosylhydrazones, sulfur source, organic photocatalyst, visible light | Sustainable, mild conditions | organic-chemistry.org |

| Diazo-Transfer Annulation | 2-Cyanoethanethioamides, sulfonyl azides | Versatile, convenient route to 5-amino-4-cyano derivatives | thieme-connect.com |

Prospects for Rational Design of Novel 1,2,3-Thiadiazol-4-ylmethanamine Derivatives

The rational design of novel derivatives of this compound is a forward-looking area driven by the need for molecules with tailored properties for specific applications, particularly in medicinal chemistry. nih.govnih.gov The core structure, featuring the 1,2,3-thiadiazole heterocycle and a flexible methanamine side chain, offers multiple points for chemical modification.

Future design strategies will likely focus on:

Substitution on the Thiadiazole Ring : Introducing various substituents at the C5 position of the thiadiazole ring can significantly modulate the electronic properties, stability, and reactivity of the molecule. Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to predict how different substituents will influence these characteristics. nih.gov For example, Hammett correlation studies have been used to understand the effect of substituents on the reactivity of 1,2,3-thiadiazoles in catalytic reactions. acs.orgacs.org

Modification of the Methanamine Group : The primary amine of the methanamine side chain is a key functional handle. It can be readily acylated, alkylated, or used in the formation of Schiff bases to attach other molecular fragments. This allows for the construction of hybrid molecules, for instance, by linking the 1,2,3-thiadiazole core to other pharmacophores like 1,2,3-triazoles or 1,3,4-thiadiazoles to explore synergistic effects. researchgate.netmdpi.com

Bioisosteric Replacement : The 1,2,3-thiadiazole ring can be considered a bioisostere of other aromatic systems. keyorganics.net Designing derivatives of this compound can be guided by replacing known active fragments in other compounds with this scaffold to explore new chemical space and potentially improve pharmacokinetic or pharmacodynamic profiles.

Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies will be instrumental in rationally designing these new derivatives. nih.gov By predicting the binding affinity and interaction of designed molecules with biological targets, researchers can prioritize the synthesis of compounds with the highest probability of success, accelerating the discovery of new functional molecules.

Q & A

Q. What synthetic methodologies are most effective for preparing 1,2,3-Thiadiazol-4-ylmethanamine?

Methodological Answer: The synthesis of 1,2,3-thiadiazole derivatives often involves cyclization reactions or nucleophilic substitutions. For example:

- Cyclization of thioamides : A common approach for thiadiazole synthesis involves reacting thioamides with nitriles or halogens under reflux conditions. For instance, iodine and triethylamine in acetonitrile can promote cyclization .

- Nucleophilic substitution : Substituted thiadiazoles can be synthesized by reacting halogenated precursors with amines. For example, 4-(chloromethyl)thiazole derivatives react with primary amines under basic conditions (e.g., K₂CO₃ in DMF) to introduce aminomethyl groups .

Key Considerations : Optimize solvent polarity (e.g., DMF for high reactivity) and reaction time to minimize byproducts.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR are essential for confirming the thiadiazole ring structure and substituent positions. For example, aromatic protons in thiadiazole rings typically resonate between δ 7.5–8.5 ppm, while methylene groups (CH₂NH₂) appear near δ 3.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₈H₇N₃S for 4-(1,2,3-thiadiazol-4-yl)aniline, MW = 177.23 g/mol) .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites. For example, the thiadiazole ring’s electron-deficient nature makes the 4-position susceptible to nucleophilic attack .

- Reaction Pathway Modeling : Tools like Gaussian or ORCA simulate transition states and activation energies. For instance, AI-powered synthesis planners (e.g., Reaxys or Pistachio models) can predict feasible routes for introducing substituents .

Data Interpretation : Compare computed vs. experimental NMR shifts to validate accuracy.

Q. How do structural modifications of this compound affect its biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Electron-withdrawing groups (NO₂, CN) : Enhance electrophilicity, potentially increasing interactions with biological targets (e.g., antiviral or antitumor activity) .

- Alkyl/aryl substituents : Hydrophobic groups (e.g., methyl or phenyl) improve membrane permeability, as seen in related thiadiazole derivatives .

- In Vitro Assays : Test modified derivatives against cancer cell lines (e.g., MCF-7) or microbial strains to quantify IC₅₀ values. Use dose-response curves to compare potency .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer:

- Reproducibility Protocols :

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products .

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation. For example, incomplete cyclization may result in unreacted thioamide precursors .

- Controlled Experiments : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions. For instance, triethylamine accelerates cyclization but excess amounts may deactivate iodine catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.